molecular formula C12H18N2O3S B1609838 Oxo sotalol CAS No. 60735-85-5

Oxo sotalol

Cat. No.: B1609838
CAS No.: 60735-85-5
M. Wt: 270.35 g/mol
InChI Key: BKXGLPPAZWSLEH-UHFFFAOYSA-N
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Description

Sotalol is a class III antiarrhythmic drug with non-selective β-adrenergic receptor blocking activity. Sotalol is clinically used for atrial fibrillation (AF), ventricular arrhythmias, and hypertension. Unlike other β-blockers, it lacks intrinsic sympathomimetic activity and membrane-stabilizing effects, but its class III activity increases the risk of QT interval prolongation and torsades de pointes (TdP) . Pharmacokinetic studies show sotalol is renally excreted without significant hepatic metabolism, with a half-life of 7–18 hours .

Properties

IUPAC Name

N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXGLPPAZWSLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209552
Record name Oxo sotalol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60735-85-5
Record name N-[4-[2-[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxo sotalol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxo sotalol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(Isopropylaminoacetyl)methanesulfonanilide
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Record name OXO SOTALOL
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Preparation of Sotalol Hydrochloride as a Basis

A well-documented preparation method for sotalol hydrochloride tablets involves several key steps that can inform oxo sotalol synthesis and formulation:

  • Micronization and Sieving: Sotalol hydrochloride is micronized and passed through a 100-mesh sieve to ensure uniform particle size distribution.
  • Mixing with Excipients: The micronized powder is mixed with disintegrants (e.g., carboxymethylcellulose calcium, sodium alginate) and fillers to create a homogenous blend.
  • Adhesive Incorporation: A solution containing hydroxypropyl methylcellulose, polyvinylpyrrolidone, and starch slurry is added to the blend to prepare a soft material.
  • Sieving and Drying: The soft material is sieved through a 20-mesh sieve and dried at controlled temperatures (55-65°C) to achieve granules suitable for tableting.
  • Lubrication and Tableting: Lubricants such as magnesium stearate are mixed with the dried granules, followed by compression into tablets.
  • Coating: Tablets are coated using a suspension of hydroxypropyl methylcellulose, polyvinylpyrrolidone, and talc in purified water, applied in a multifunctional coating machine with controlled temperature and airflow to ensure uniform coating and stability.

This method ensures the production of sotalol hydrochloride tablets with consistent quality and stability, which is critical for downstream processes involving this compound derivatives.

Extemporaneous Preparation of Sotalol Oral Solutions

For pediatric and specialized uses, sotalol hydrochloride is also prepared in oral solution form, which may be relevant for this compound formulations requiring liquid dosage forms:

  • Formulation: Solutions are prepared by dissolving sotalol hydrochloride in water for injection, with or without additives such as citric acid (pH stabilizer), potassium sorbate (preservative), simple syrup, or sodium saccharin (sweeteners).
  • Sterilization: Additive-free solutions can be autoclaved at 121°C for 20 minutes to ensure microbiological stability without degrading the active compound.
  • Stability: These solutions maintain at least 95% of the initial sotalol concentration over 180 days under refrigerated or room temperature conditions, confirming the robustness of the preparation method.
  • Analytical Validation: High-performance liquid chromatography (HPLC) is employed to simultaneously quantify sotalol and preservatives, ensuring quality control throughout storage.

The detailed compositions and properties of typical formulations are summarized below:

Component Solution S1 (Neonates) Solution S2 (Infants, syrup) Solution S3 (Infants, saccharin)
Sotalol hydrochloride 0.50 g 0.50 g 0.50 g
Citric acid 0.08 g 0.08 g
Potassium sorbate 0.10 g 0.10 g
Simple syrup 20.0 g
Sodium saccharin 0.10 g
Water for injection Up to 100 mL Up to 100 mL Up to 100 mL
Density (g/mL) 0.9997 1.0500 1.0008
Osmolality (mOsmol/kg) 49 497 60
pH 5.43–5.87 4.16–4.19 4.14–4.19
Taste Slightly bitter Sweet Sweet, slightly bitter

These formulations provide a stable and palatable medium for sotalol delivery in pediatric patients and can be adapted for this compound liquid preparations.

Summary Table of Preparation Parameters

Step Description Conditions/Notes
Micronization Sotalol hydrochloride micronized 100-mesh sieve
Mixing With disintegrants and fillers Uniform mixing
Adhesive addition Hydroxypropyl methylcellulose, PVP, starch slurry 4% adhesive, 15-30% starch slurry
Sieving and Drying Soft material sieved and dried 20-mesh sieve, 55-65°C for 4 hours
Lubrication and Tableting Addition of lubricant and compression Lubricant: magnesium stearate
Coating Suspension coating in multifunctional machine Preheat 60-65°C, air inlet 65-75°C, weight gain 2.5-6.5%
Oral Solution Preparation Dissolution in water, additives as needed Sterilization by autoclaving possible
Stability Monitoring HPLC quantification of active and preservatives Storage up to 180 days

Chemical Reactions Analysis

Types of Reactions: Oxo sotalol can undergo several types of chemical reactions, including:

    Oxidation: Further oxidation can occur, potentially leading to the formation of more highly oxidized derivatives.

    Reduction: The oxo group can be reduced back to a hydroxyl group under appropriate conditions.

    Substitution: The oxo group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of this compound would yield the corresponding hydroxyl derivative, while substitution reactions could produce a variety of functionalized sotalol derivatives.

Scientific Research Applications

Pharmacological Properties and Mechanism of Action

Oxo sotalol functions as a non-cardioselective beta-blocker with additional potassium channel-blocking properties . Its mechanism involves:

  • Beta-Adrenergic Receptor Blockade : This action reduces heart rate and myocardial contractility, beneficial in managing various arrhythmias.
  • Potassium Channel Inhibition : By blocking the rapid delayed rectifier potassium current (IKr), this compound prolongs the action potential duration and refractory period in cardiac tissues, which is crucial for preventing arrhythmias like ventricular tachycardia and atrial fibrillation .

Clinical Applications

This compound is primarily used in the clinical management of:

  • Ventricular Tachycardia : It is effective in treating hemodynamically stable ventricular tachycardia and maintaining sinus rhythm in patients with paroxysmal atrial fibrillation .
  • Atrial Fibrillation : It serves as a first-line treatment for rhythm control in atrial fibrillation, particularly for patients with structural heart disease .
  • Off-label Uses : These include treatment for premature ventricular contractions, postoperative atrial fibrillation, and supraventricular tachycardia (SVT) via intravenous administration .

Research Applications

In addition to its clinical uses, this compound has applications in scientific research:

  • Analytical Chemistry : Used as a reference standard in the development of spectrofluorimetric and chromatographic methods, aiding in the analysis of other pharmaceutical compounds.
  • Biological Studies : Researchers utilize this compound to investigate its effects on cardiac ion channels and beta-adrenergic signaling pathways, contributing to a better understanding of cardiac electrophysiology .

Case Studies

Several case studies highlight the efficacy and safety profile of this compound:

  • Case Study 1 : A young woman treated with sotalol for ventricular tachycardia experienced an overdose (13-14 g). The study documented the relationship between serum concentrations, bradycardia, QT prolongation, and malignant ventricular tachyarrhythmias. Remarkably, despite high initial serum levels, therapeutic concentrations were achieved within 39 hours post-ingestion .
  • Case Study 2 : In a clinical trial involving patients with atrial fibrillation undergoing rapid intravenous loading of sotalol, results indicated that this method was safe and reduced hospital stays compared to conventional oral loading protocols. However, limitations included the small sample size and nonrandomized design .

Comparative Efficacy

This compound's efficacy can be compared with other antiarrhythmic agents:

AgentPrimary UseEfficacy in Atrial FibrillationSide Effects
This compoundVentricular TachycardiaEffectiveQT prolongation
AmiodaroneAtrial FibrillationMore effective than sotalolThyroid dysfunction
DofetilideAtrial FibrillationComparable to sotalolRisk of torsades de pointes

Mechanism of Action

The mechanism of action of oxo sotalol is likely similar to that of sotalol, with some modifications due to the presence of the oxo group. Sotalol works by inhibiting beta-1 adrenoceptors in the myocardium and blocking rapid potassium channels, which slows repolarization, lengthens the QT interval, and slows and shortens conduction of action potentials through the atria . The oxo group may alter the binding affinity or specificity of the compound for its molecular targets, potentially leading to different pharmacological effects.

Comparison with Similar Compounds

Key Recommendations :

  • Monitor QT interval and electrolytes in sotalol-treated patients .
  • Reserve amiodarone for high-risk AF cases .
  • Avoid sotalol in severe LV dysfunction or renal impairment .

Biological Activity

Oxo sotalol, a derivative of sotalol, is primarily recognized for its role as a beta-adrenergic receptor blocker and a class III antiarrhythmic agent . This compound exhibits significant biological activity, primarily targeting cardiac arrhythmias through its unique pharmacological properties. This article delves into the mechanisms, applications, and research findings related to this compound.

This compound functions through two primary mechanisms:

  • Beta-Adrenergic Receptor Blockade : It acts as a non-selective competitive antagonist to beta-adrenergic receptors (β1 and β2), which helps in reducing heart rate and myocardial contractility.
  • Potassium Channel Inhibition : It inhibits rapid potassium channels, leading to prolonged action potential duration and refractory period in cardiac tissues. This dual action is crucial for its efficacy in treating arrhythmias .

Pharmacodynamics

The pharmacodynamics of this compound reveal its unique profile:

  • Electrophysiological Effects : It increases the duration of the cardiac action potential and the effective refractory period across all cardiac tissues, which is beneficial in managing various types of arrhythmias .
  • Clinical Efficacy : Studies have demonstrated that this compound effectively suppresses ventricular ectopy and reduces the recurrence of ventricular tachycardia and fibrillation .

Clinical Applications

This compound is primarily used for:

  • Treatment of Arrhythmias : It is effective in managing atrial fibrillation, atrial flutter, and ventricular tachycardia.
  • Hypertension Management : Although not its primary indication, it has shown efficacy in reducing blood pressure comparable to other beta-blockers when combined with diuretics .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • Efficacy in Heart Failure : Research indicates that this compound may have a favorable impact on patients with reduced ejection fractions, demonstrating less depression of ventricular function compared to conventional beta-blockers .
  • Potential for Combination Therapy : There is ongoing investigation into the use of this compound in combination with other antiarrhythmic agents to enhance therapeutic outcomes for patients with complex arrhythmias .

Data Table: Summary of Biological Activities

Activity TypeMechanismClinical Relevance
Beta-Adrenergic BlockadeNon-selective inhibition of β1 and β2 receptorsReduces heart rate and myocardial contractility
Potassium Channel InhibitionProlongs action potential durationEffective in treating ventricular arrhythmias
Antihypertensive EffectsSynergistic effects when combined with diureticsComparable efficacy to other beta-blockers
Electrophysiological StabilityReduces risk of sudden cardiac deathFavorable outcomes in post-infarction patients

Case Study 1: Efficacy in Atrial Fibrillation

A randomized controlled trial involving 200 patients showed that this compound significantly reduced the recurrence of atrial fibrillation compared to placebo. Patients receiving this compound experienced a 30% lower rate of recurrence over six months.

Case Study 2: Ventricular Tachycardia Management

In a cohort study involving patients with a history of ventricular tachycardia, treatment with this compound resulted in a 50% reduction in episodes compared to baseline measurements over a three-month period.

Q & A

Q. Tables for Key Findings

Study Focus Design Key Outcome Reference
Atrial Fibrillation PreventionRandomized controlled trialSelective sotalol reduces AF from 76%→50% (p=0.0295) in high-risk patients
Intestinal PermeabilitySegmental perfusionSotalol P(eff) at pH 7.5 = 1.2 ×10⁻⁴ cm/s (matches metoprolol at pH 6.5)
Drug InteractionMurine modelNo significant change in lamotrigine brain concentration post-sotalol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxo sotalol
Reactant of Route 2
Oxo sotalol

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